1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one
Description
The compound 1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic system featuring a benzo[4,5]thieno-thiazolo-pyrimidinone core substituted with a morpholinomethyl group. Its synthesis typically involves refluxing lead intermediates (e.g., 2-bromothiazole) with hydrochloric acid in ethanol, followed by precipitation and recrystallization .
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,6,10(15)-tetraen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-15-14-12-3-1-2-4-13(12)24-16(14)20-11(10-23-17(20)18-15)9-19-5-7-22-8-6-19/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCTLHDBRXHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=CSC4=NC3=O)CN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly in pharmacology and biochemistry.
- Molecular Formula : C17H19N3O2S2
- Molecular Weight : 361.48 g/mol
- CAS Number : 937688-09-0
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail these activities based on available literature.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to thieno[3,2-e]thiazolo[3,2-a]pyrimidine derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant inhibition of COX-2 activity. IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Table 1: Comparison of Anti-inflammatory IC50 Values
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Compound A (related) | 0.04 ± 0.09 | |
| Compound B (related) | 0.04 ± 0.02 |
Antimicrobial Activity
Preliminary screenings suggest that the compound may also possess antimicrobial properties. Research involving similar thiazolo-pyrimidine derivatives indicates:
- Antibacterial Efficacy : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
The anticancer potential of thieno[3,2-e]thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies:
- Cell Line Studies : Compounds have been tested against various cancer cell lines with promising results indicating cytotoxicity at micromolar concentrations.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of structurally similar compounds reported the following results:
- HeLa Cells : IC50 values ranged from 10 to 30 μM.
- MCF-7 Cells : IC50 values were observed around 15 μM.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses.
- Interference with Cellular Signaling : Potential modulation of pathways such as NF-kB and MAPK may contribute to its anti-inflammatory and anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds related to thieno[3,2-e]thiazolo[3,2-a]pyrimidines:
- Modifications at specific positions on the pyrimidine ring can enhance affinity for biological targets.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Modification Type | Observed Effect |
|---|---|---|
| Position 1 | Methyl Group | Increased potency against COX enzymes |
| Position 4 | Halogenation | Enhanced antibacterial activity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazolo[3,2-a]Pyrimidinone Derivatives
Table 2: Reaction Conditions and Catalysts
Physicochemical and Spectroscopic Properties
- Melting Points: Derivatives with rigid aromatic substituents (e.g., 5i–k) exhibit melting points >300°C due to planar stacking . The target compound’s morpholinomethyl group likely reduces melting point by disrupting crystallinity.
- Spectroscopy: IR: C=O stretches for 5i–k range from 1679–1689 cm⁻¹, consistent with thiazolo-pyrimidinone carbonyls . The target compound’s carbonyl is expected near 1680 cm⁻¹. NMR: Aromatic protons in 5i–k appear at δ 7.0–8.5 ppm, while the morpholinomethyl group in the target compound would show signals at δ 3.5–4.0 ppm (methylene) and δ 2.5–3.0 ppm (morpholine ring) .
Pharmacological Potential
- Anticancer Activity: Thiopyrano-thiazolo-pyrimidinones (e.g., 38) show cytotoxicity via kinase inhibition . The morpholinomethyl group may enhance cellular uptake.
- Antimicrobial Effects: Pyrazolo-thieno-pyrimidines demonstrate antimicrobial activity, attributed to electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
